ETHYL 4-(AMINOCARBONYL)-5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE
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Overview
Description
ETHYL 4-(AMINOCARBONYL)-5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(AMINOCARBONYL)-5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or a carbamoyl chloride.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(AMINOCARBONYL)-5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
ETHYL 4-(AMINOCARBONYL)-5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of ETHYL 4-(AMINOCARBONYL)-5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another thiophene derivative with similar structural features.
3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamide: A compound with a similar pyridine moiety.
Uniqueness
ETHYL 4-(AMINOCARBONYL)-5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14ClN3O4S |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
ethyl 4-carbamoyl-5-[(2-chloropyridine-3-carbonyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C15H14ClN3O4S/c1-3-23-15(22)10-7(2)9(12(17)20)14(24-10)19-13(21)8-5-4-6-18-11(8)16/h4-6H,3H2,1-2H3,(H2,17,20)(H,19,21) |
InChI Key |
RTECDLFPSVJHAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(N=CC=C2)Cl)C(=O)N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(N=CC=C2)Cl)C(=O)N)C |
Origin of Product |
United States |
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